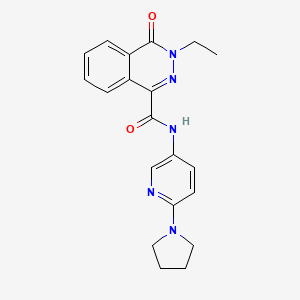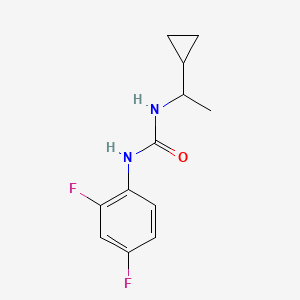![molecular formula C19H17NO2 B7461904 Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone](/img/structure/B7461904.png)
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as MPEP and belongs to the family of allosteric modulators of metabotropic glutamate receptors (mGluRs).
作用機序
MPEP acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the binding site for glutamate, the natural ligand for the receptor. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the activity of downstream signaling pathways. The exact mechanism of action of MPEP is still under investigation, but it is believed to involve the modulation of intracellular calcium levels.
Biochemical and Physiological Effects:
MPEP has been shown to have various biochemical and physiological effects. In animal studies, MPEP has been shown to reduce anxiety-like behavior and improve cognitive function. MPEP has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MPEP has been shown to have potential applications in the treatment of substance abuse disorders.
実験室実験の利点と制限
One of the advantages of using MPEP in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. MPEP is also highly selective for mGluR5, which makes it a useful tool for studying the function of this receptor. However, one limitation of using MPEP is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of MPEP. One area of research is the development of more selective allosteric modulators of mGluR5 that can be used as potential therapeutic agents for neurological disorders. Another area of research is the investigation of the role of mGluR5 in other physiological processes, such as inflammation and immune function. Finally, the development of new methods for the synthesis of MPEP and related compounds may lead to the discovery of new allosteric modulators with unique properties and potential therapeutic applications.
Conclusion:
In conclusion, MPEP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of MPEP is relatively simple, and it has been extensively studied for its potential applications in the field of neuroscience. MPEP acts as an allosteric modulator of mGluR5, and it has various biochemical and physiological effects. While there are advantages and limitations to using MPEP in laboratory experiments, there are several future directions for the study of this compound that may lead to the discovery of new therapeutic agents for neurological disorders.
合成法
The synthesis of MPEP involves the reaction of 4-(2-phenylethynyl)benzaldehyde with morpholine in the presence of acetic acid and a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with sodium borohydride to obtain MPEP. This method of synthesis is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
MPEP has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of MPEP is in the field of neuroscience. Studies have shown that MPEP acts as a selective antagonist of mGluR5, which is a receptor that is involved in various neurological disorders such as anxiety, depression, and addiction. MPEP has also been shown to have potential applications in the treatment of Fragile X syndrome, which is a genetic disorder that affects cognitive development.
特性
IUPAC Name |
morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c21-19(20-12-14-22-15-13-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPDHBZXPFZMYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)C#CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-[4-(2-phenylethynyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![N-benzyl-N-methyl-2-[[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7461828.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)



![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)


![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)
![4-methyl-2-[(4-methylphenyl)methylamino]-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B7461925.png)